16,16-Dimethylprostaglandin E

Metabolic stability Pharmacokinetics Pulmonary clearance

16,16-Dimethylprostaglandin E2 (also referred to as 16,16-dimethyl PGE2 or dmPGE2) is a synthetic analog of prostaglandin E2 (PGE2) characterized by two methyl substituents at the C-16 position, which confer significant metabolic stability compared to the endogenous parent compound. It functions as a pan-agonist for most prostaglandin E (EP) receptor subtypes (EP1, EP2, EP3, EP4), mimicking the physiological signaling of PGE2 but with a prolonged duration of action due to its resistance to degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 41692-15-3
Cat. No. B157875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,16-Dimethylprostaglandin E
CAS41692-15-3
Synonyms16,16-dimethylprostaglandin E
16,16-dimethylprostaglandin E, (11alpha,13E,15S)-isome
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1
InChIKeyRQOFITYRYPQNLL-ZWSAOQBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

16,16-Dimethylprostaglandin E2 (CAS 41692-15-3): Key Characteristics and Research-Grade Procurement Overview


16,16-Dimethylprostaglandin E2 (also referred to as 16,16-dimethyl PGE2 or dmPGE2) is a synthetic analog of prostaglandin E2 (PGE2) characterized by two methyl substituents at the C-16 position, which confer significant metabolic stability compared to the endogenous parent compound [1]. It functions as a pan-agonist for most prostaglandin E (EP) receptor subtypes (EP1, EP2, EP3, EP4), mimicking the physiological signaling of PGE2 but with a prolonged duration of action due to its resistance to degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [2]. This compound is widely utilized in preclinical and translational research for its gastroprotective, cytoprotective, and radioprotective properties, as well as its role in modulating stem and progenitor cell dynamics [3].

Why 16,16-Dimethylprostaglandin E2 Cannot Be Substituted by Generic PGE2 or Other Analogs


Substituting 16,16-dimethylprostaglandin E2 with generic prostaglandin E2 or alternative synthetic analogs (e.g., 15-methyl PGE2, sulprostone, butaprost) is scientifically unsound due to profound differences in metabolic stability, receptor subtype activation profiles, and resultant in vivo potency. While PGE2 is rapidly inactivated (approximately 96%) during a single passage through the pulmonary circulation, 16,16-dimethyl PGE2 exhibits markedly reduced clearance (approximately 50% inactivation), leading to a substantially prolonged half-life and sustained systemic exposure [1]. Furthermore, the specific pattern of EP receptor subtype engagement differs among analogs; for instance, 16,16-dimethyl PGE2 acts as a balanced agonist across EP1, EP2, and EP3 receptors, whereas compounds like butaprost are highly selective for EP2 and others like 17-phenyl-ω-trinor PGE2 show preferential EP1/EP3 activity [2]. These pharmacological nuances translate directly into differential functional outcomes in models of gastroprotection, nociception, and stem cell regulation, making precise compound selection critical for experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for 16,16-Dimethylprostaglandin E2 vs. Closest Analogs


Metabolic Stability: Pulmonary Inactivation Compared to PGE2 and 15-Methyl PGE2

16,16-Dimethylprostaglandin E2 demonstrates significantly enhanced metabolic stability relative to the endogenous parent prostaglandin E2 and a comparator analog, 15-methyl PGE2 methyl ester, as quantified by pulmonary inactivation rates in isolated rat lung preparations [1]. This resistance to pulmonary clearance is a direct consequence of the C-16 gem-dimethyl substitution, which sterically hinders recognition and oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [2]. The reduced inactivation translates directly to a longer duration of action and higher systemic bioavailability, a critical advantage for both in vivo experimental protocols and potential therapeutic development [1].

Metabolic stability Pharmacokinetics Pulmonary clearance

Gastroprotective Potency and Selectivity vs. Thiaprostaglandin E2 Analog EMD33 290

In a direct head-to-head human study, 16,16-dimethylprostaglandin E2 was compared with the thiaprostaglandin E2 analog EMD33 290 for its ability to protect the gastric mucosa against aspirin- and bile salt-induced damage and to inhibit basal gastric acid secretion [1]. The data reveal a striking differential in potency: 16,16-dm PGE2 achieved full gastroprotective effects at microgram doses 500-fold and 250-fold lower than those required for EMD33 290 against aspirin and taurocholate, respectively [1]. Importantly, both compounds exhibited a wide therapeutic window, with protective effects occurring at doses 20-100 times lower than those required to inhibit acid secretion, underscoring their cytoprotective mechanisms independent of acid suppression [1].

Gastroprotection Anti-ulcer Cytoprotection Acid secretion

Duration of Gastroprotective Effect vs. Nocloprost (9β-chloro-16,16-dimethyl PGE2)

A comparative study in rats evaluated the gastroprotective efficacy and duration of action of 16,16-dimethyl PGE2 (dmPGE) against the analog nocloprost, which features an additional 9β-chloro substitution [1]. While both compounds demonstrated robust protection against ethanol-induced gastric lesions, the duration of the protective effect differed measurably. The protection afforded by dmPGE2 persisted for approximately 6 hours post-administration, whereas nocloprost's effect extended to 8 hours [1]. This 2-hour difference, while modest, may be consequential in experimental designs requiring precise temporal control of pharmacological intervention. Furthermore, the study highlighted a functional divergence: nocloprost, but not dmPGE2, accelerated the healing of chronic gastric ulcerations and enhanced mucosal growth, indicating that even structurally similar analogs can exhibit distinct pharmacodynamic profiles with potential implications for tissue repair and regeneration studies [1].

Gastroprotection Cytoprotection Pharmacodynamics

Receptor-Mediated Cytoprotection: Functional Selectivity via EP3 and EP4 Receptors

The mechanism by which 16,16-dimethylprostaglandin E2 confers cytoprotection against NSAID-induced enteropathy is not merely a function of its pan-EP receptor agonism but is specifically mediated through the EP3 and EP4 receptor subtypes [1]. In a rat model of indomethacin-induced small intestinal lesions, prior intravenous administration of dmPGE2 dose-dependently prevented hemorrhagic damage, inhibited pathological increases in intestinal motility, and restored indomethacin-suppressed mucus secretion and fluid accumulation [1]. Crucially, the protective effect was completely abrogated in EP3 receptor knockout mice, unequivocally establishing EP3 as a requisite mediator of this protective action [1]. Furthermore, the distinct functional contributions of EP4 (motility inhibition) and EP3/EP4 (mucus secretion and enteropooling) were delineated using subtype-selective agonists, providing a refined mechanistic understanding that distinguishes dmPGE2 from analogs with more restricted or different subtype activation profiles [1].

Prostanoid receptors Intestinal cytoprotection EP receptor subtypes

Functional Potency in cAMP Stimulation: Comparable to PGE2, Superior to Other Analogs

In rabbit non-pigmented ciliary epithelial cells, which express multiple EP receptor subtypes, 16,16-dimethyl prostaglandin E2 and the parent compound PGE2 demonstrated comparable and high potency in stimulating adenylyl cyclase activity and subsequent cyclic AMP (cAMP) accumulation [1]. Both compounds exhibited EC50 values in the sub-micromolar range (0.25 μM for PGE2 and 0.42 μM for 16,16-dimethyl PGE2), and both achieved maximal stimulation at concentrations between 1.25 and 2.5 μM [1]. In contrast, other prostanoid agonists such as 11-deoxy PGE1, butaprost (an EP2-selective agonist), and PGD2 were significantly less potent, with EC50 values exceeding 10 μM [1]. This indicates that despite the structural modification at C-16, 16,16-dimethyl PGE2 retains the high functional potency of endogenous PGE2 across the EP receptor repertoire, a property not shared by several other commonly used synthetic analogs.

Adenylyl cyclase cAMP EP receptor signaling Potency comparison

Balanced EP Receptor Agonism Underlies Consistent Nociceptive Signaling vs. Subtype-Selective Analogs

In a murine model of spinal pain, intrathecal administration of 16,16-dimethyl PGE2 (characterized as a balanced EP1=EP2=EP3 agonist) induced allodynia and hyperalgesia with a potency comparable to PGE2 and greater than the EP1/EP3-preferring agonist sulprostone [1]. Notably, 16,16-dimethyl PGE2 and PGE2 were both described as being 'as potent as' each other and 'more potent than sulprostone' in eliciting allodynic responses [1]. For hyperalgesia, 16,16-dimethyl PGE2 was effective across a broad dose range (5 pg/kg to 0.5 μg/kg) and exhibited a biphasic dose-response profile similar to PGE2, whereas subtype-selective agonists like butaprost (EP2) and sulprostone (EP11]. This pattern suggests that the balanced activation of multiple EP receptor subtypes by 16,16-dimethyl PGE2 results in a more integrated and robust pain-facilitating signal, which is a critical consideration for studies investigating the role of prostaglandins in central sensitization and pain processing.

Nociception Allodynia Hyperalgesia EP receptor pharmacology

Optimal Research and Preclinical Application Scenarios for 16,16-Dimethylprostaglandin E2 Based on Validated Differentiation Data


Longitudinal In Vivo Studies Requiring Sustained EP Receptor Activation

For experiments where maintaining consistent plasma or tissue levels of an EP receptor agonist is critical over extended time periods (e.g., multi-day radioprotection studies [1], chronic inflammation models, or stem cell engraftment assays ), 16,16-dimethylprostaglandin E2 is the optimal selection. Its 50% pulmonary inactivation rate, compared to 96% for PGE2 [2], ensures a significantly prolonged half-life and sustained target engagement. This metabolic stability translates to less frequent dosing, reduced handling stress on animals, and more stable experimental conditions compared to using rapidly cleared PGE2 or other less stable analogs.

Gastrointestinal Cytoprotection Research with Emphasis on EP3/EP4 Mechanism

Investigators studying the molecular mechanisms of gastric or intestinal mucosal defense, particularly the role of EP3 and EP4 receptors, will find 16,16-dimethylprostaglandin E2 to be a superior pharmacological tool. Its validated, dose-dependent protection against NSAID-induced enteropathy is unequivocally linked to EP3 and EP4 receptor activation, as demonstrated by knockout mouse studies [3]. Furthermore, its exceptional potency—effective at sub-microgram protective doses in humans against chemical injury [4]—allows for clear separation of cytoprotective effects from acid secretory inhibition, a key advantage over antisecretory-focused analogs.

Pain and Nociception Models Requiring Broad EP Receptor Engagement

In preclinical pain research aimed at modeling the full spectrum of prostaglandin E2-mediated spinal sensitization and hyperalgesia, 16,16-dimethylprostaglandin E2 offers a distinct advantage over receptor-subtype-selective analogs. Its balanced agonist activity across EP1, EP2, and EP3 receptors [5] recapitulates the complex, integrated pro-nociceptive signaling of endogenous PGE2 more faithfully than compounds like butaprost (EP2-selective) or sulprostone (EP15] make it a reliable standard for pharmacological validation of novel analgesics or for probing the role of central EP receptors in chronic pain states.

Stem Cell and Regenerative Medicine Research Targeting EP Receptor Pathways

For studies investigating the modulation of hematopoietic stem and progenitor cell (HSPC) self-renewal, survival, or engraftment by the PGE2/WNT signaling axis , 16,16-dimethylprostaglandin E2 is the established reference compound. Its well-characterized pharmacokinetics and biodistribution in both rodent and non-human primate models [1] provide a critical foundation for designing and interpreting translational studies in regenerative medicine and radioprotection. The availability of robust in vivo efficacy data in relevant models, combined with its defined metabolic stability [2], positions 16,16-dimethyl PGE2 as the preferred reagent for this rapidly evolving field, as opposed to less well-characterized or less stable PGE2 analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16,16-Dimethylprostaglandin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.